![molecular formula C27H25NO5 B2472826 9-(2-methoxyphenethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951975-34-1](/img/structure/B2472826.png)
9-(2-methoxyphenethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
9-(2-methoxyphenethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443.499. The purity is usually 95%.
BenchChem offers high-quality 9-(2-methoxyphenethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-methoxyphenethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- STL099266 has demonstrated promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival . Further studies explore its potential as a novel chemotherapeutic agent.
- The compound’s structure suggests neuroprotective properties. It may modulate neuronal signaling pathways, potentially mitigating neurodegenerative diseases. Researchers are exploring its impact on oxidative stress, inflammation, and neuronal survival .
- STL099266 exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. This property makes it relevant for conditions such as arthritis, inflammatory bowel disease, and other immune-related disorders .
- Investigations into STL099266’s cardiovascular effects reveal its potential as a vasodilator and blood pressure regulator. Researchers are studying its impact on endothelial function and vascular health .
- The compound’s stability under various conditions, including acidic and alkaline environments, makes it valuable as a protecting group in organic synthesis. It can selectively mask functional groups during chemical reactions and subsequently regenerate them after deprotection .
- STL099266’s unique structure and stability make it an interesting candidate for drug delivery systems. Researchers explore its use as a carrier for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .
Anticancer Activity
Neuroprotection
Anti-Inflammatory Effects
Cardiovascular Applications
Chemoselective Protecting Group
Drug Delivery Systems
properties
IUPAC Name |
3-(4-methoxyphenyl)-9-[2-(2-methoxyphenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-30-20-9-7-18(8-10-20)23-16-32-27-21(26(23)29)11-12-25-22(27)15-28(17-33-25)14-13-19-5-3-4-6-24(19)31-2/h3-12,16H,13-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPRGGBTYLNINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-methoxyphenethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one |
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